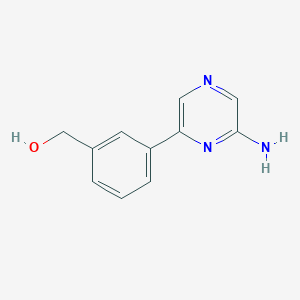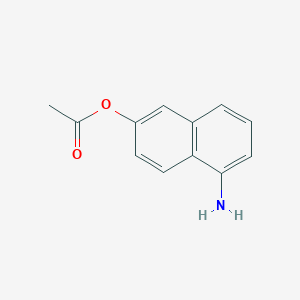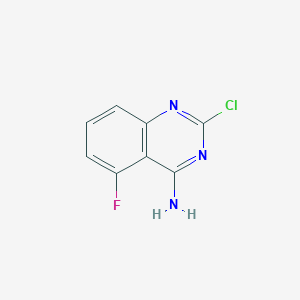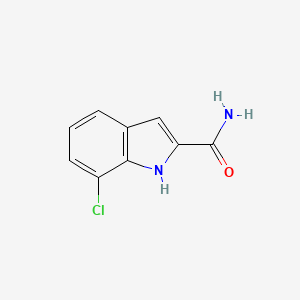
(3-(6-Aminopyrazin-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(6-Aminopyrazin-2-yl)phenyl)methanol is a chemical compound with the molecular formula C11H11N3O. It is characterized by the presence of an aminopyrazine group attached to a phenyl ring, which is further connected to a methanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Aminopyrazin-2-yl)phenyl)methanol typically involves the reaction of 6-aminopyrazine-2-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like sodium borohydride .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents .
Analyse Chemischer Reaktionen
Reaktionstypen: (3-(6-Aminopyrazin-2-yl)phenyl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methanol-Gruppe kann oxidiert werden, um den entsprechenden Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Nitrogruppe im Pyrazinring kann zu einer Aminogruppe reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart von Katalysatoren wie Eisen oder Aluminiumchlorid.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von (3-(6-Aminopyrazin-2-yl)phenyl)aldehyd oder (3-(6-Aminopyrazin-2-yl)phenyl)carbonsäure.
Reduktion: Bildung von (3-(6-Aminopyrazin-2-yl)phenyl)amin.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
(3-(6-Aminopyrazin-2-yl)phenyl)methanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht für seine potenzielle Rolle in biologischen Systemen, einschließlich Enzyminhibition und Interaktion mit Biomolekülen.
Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Verwendet in der Entwicklung neuer Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Beispielsweise kann es als Inhibitor bestimmter Enzyme wirken und so biochemische Signalwege modulieren. Die Aminopyrazin-Gruppe ist dafür bekannt, mit aktiven Zentren von Enzymen zu interagieren, was möglicherweise zu einer Hemmung der Enzymaktivität führt. Diese Interaktion kann verschiedene zelluläre Prozesse beeinflussen, einschließlich Signaltransduktion und Stoffwechselwege .
Ähnliche Verbindungen:
(3-(6-Nitropyrazin-2-yl)phenyl)methanol: Ähnliche Struktur, jedoch mit einer Nitrogruppe anstelle einer Aminogruppe.
(3-(6-Hydroxypyrazin-2-yl)phenyl)methanol: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe anstelle einer Aminogruppe.
(3-(6-Methylpyrazin-2-yl)phenyl)methanol: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Aminogruppe.
Einzigartigkeit: this compound ist aufgrund des Vorhandenseins der Aminopyrazin-Gruppe einzigartig, die ihm spezifische chemische und biologische Eigenschaften verleiht. Diese Gruppe verstärkt seine Fähigkeit, mit biologischen Zielen zu interagieren, was es zu einer wertvollen Verbindung für die Forschung in der medizinischen Chemie und der Medikamentenentwicklung macht .
Wirkmechanismus
The mechanism of action of (3-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The aminopyrazine group is known to interact with enzyme active sites, potentially leading to inhibition of enzyme activity. This interaction can affect various cellular processes, including signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
(3-(6-Nitropyrazin-2-yl)phenyl)methanol: Similar structure but with a nitro group instead of an amino group.
(3-(6-Hydroxypyrazin-2-yl)phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
(3-(6-Methylpyrazin-2-yl)phenyl)methanol: Similar structure but with a methyl group instead of an amino group.
Uniqueness: (3-(6-Aminopyrazin-2-yl)phenyl)methanol is unique due to the presence of the aminopyrazine group, which imparts specific chemical and biological properties. This group enhances its ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
1349717-36-7 |
|---|---|
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
[3-(6-aminopyrazin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,14) |
InChI-Schlüssel |
RWPNAODNSKOMHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CN=CC(=N2)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)

![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)
![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)



